Vilazodone N-Oxide

描述

It is identified by the Unique Ingredient Identifier (UNII) TZ89YM3FX8, which is assigned by the Food and Drug Administration (FDA) for regulatory purposes . This compound is a derivative of Vilazodone, a medication primarily used to treat major depressive disorder.

准备方法

The synthesis of Vilazodone N-oxide involves several steps, starting from the parent compound Vilazodone. The oxidation of Vilazodone to form this compound can be achieved using various oxidizing agents under controlled conditions. Industrial production methods for this compound are not widely documented, but typically involve large-scale chemical synthesis techniques that ensure high yield and purity.

化学反应分析

Vilazodone N-oxide undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of different oxidized products.

Reduction: Reduction reactions can revert this compound back to Vilazodone.

Substitution: Various substitution reactions can occur, where different functional groups replace the existing ones on the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Clinical Pharmacology

Vilazodone N-oxide has been investigated for its potential role as a reference standard in chromatographic methods for analyzing the purity of vilazodone formulations. The isolation and characterization of this compound can aid in ensuring the quality and efficacy of pharmaceutical products containing vilazodone .

Key Properties:

- Chemical Structure: this compound is an oxidized form of vilazodone, which can be synthesized through specific oxidation reactions.

- Reference Standard Use: It serves as a benchmark for assessing the purity of vilazodone hydrochloride and related compounds, thus supporting regulatory compliance in pharmaceutical manufacturing.

Analytical Chemistry

The use of this compound as a reference standard is critical in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). By providing a known impurity profile, researchers can validate methods for detecting and quantifying vilazodone in various formulations .

Applications in Analytical Methods:

- Purity Testing: this compound helps determine the concentration of active pharmaceutical ingredients by serving as a comparative standard.

- Stability Studies: Understanding the degradation pathways of vilazodone, including its conversion to N-oxide forms, is essential for stability testing under various environmental conditions .

Case Study 1: Purity Assessment

In a study focusing on the chromatographic analysis of vilazodone formulations, researchers utilized this compound as a reference standard. The findings demonstrated that using this impurity improved the accuracy of purity assessments significantly, ensuring that formulations met stringent regulatory standards .

Case Study 2: Degradation Pathways

Research examining the stability of vilazodone under stress conditions revealed that this compound could form as a degradation product. This insight is crucial for understanding how environmental factors affect drug stability and efficacy over time .

作用机制

The mechanism of action of Vilazodone N-oxide is closely related to that of Vilazodone. It acts on the serotonin receptors in the brain, particularly the serotonin 1A receptor, and inhibits the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. This action helps alleviate symptoms of depression by enhancing serotonergic neurotransmission. The exact molecular targets and pathways involved in the action of this compound are still under investigation.

相似化合物的比较

Vilazodone N-oxide is unique compared to other similar compounds due to its specific structure and pharmacological properties. Similar compounds include:

Vilazodone: The parent compound, used as an antidepressant.

Sertraline: Another selective serotonin reuptake inhibitor with a different chemical structure.

Fluoxetine: A widely used antidepressant with a similar mechanism of action but different molecular composition.

This compound stands out due to its role as a metabolite of Vilazodone and its potential unique effects on serotonin receptors.

生物活性

Vilazodone N-Oxide is a derivative of vilazodone, a novel antidepressant that combines selective serotonin reuptake inhibition with partial agonism at the serotonin 5-HT1A receptor. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

This compound (C26H27N5O3) is characterized by its unique structure that includes an N-oxide functional group, which may influence its pharmacological profile. The compound acts primarily through two mechanisms:

- Selective Serotonin Reuptake Inhibition (SSRI) : this compound inhibits the reuptake of serotonin in the central nervous system, thereby increasing serotonin availability in synaptic clefts.

- Partial Agonism at 5-HT1A Receptors : This dual action not only enhances serotonergic neurotransmission but also modulates receptor activity, potentially leading to improved mood and anxiety outcomes without the full agonist side effects.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Bioavailability : Approximately 72% when taken with food.

- Protein Binding : High binding rate (96-99%).

- Half-life : About 25 hours, allowing for once-daily dosing.

- Metabolism : Primarily metabolized by CYP3A4, with minor contributions from CYP2C19 and CYP2D6, resulting in no clinically relevant metabolites .

Clinical Studies

Research indicates that vilazodone is effective in treating major depressive disorder (MDD). A review of clinical trials shows:

- Efficacy : Positive outcomes in four pivotal short-term trials (8–10 weeks), demonstrating significant improvements in depression scales compared to placebo.

- Long-term Effects : Sustained improvement in depressive symptoms over extended treatment periods, with minimal adverse effects on sexual functioning .

Case Studies and Research Findings

- Dyskinesia in Parkinson's Disease :

- Immune Modulation :

Stability and Degradation Studies

Research on the stability of vilazodone under various conditions has revealed:

- Degradation occurs under acidic and basic conditions as well as oxidative stress, leading to the formation of hydrolytic and isomeric N-oxide degradants. These findings are crucial for understanding the compound's stability during storage and clinical use .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C26H27N5O3 |

| Bioavailability | 72% |

| Protein Binding | 96-99% |

| Half-life | ~25 hours |

| Primary Metabolism | CYP3A4 |

属性

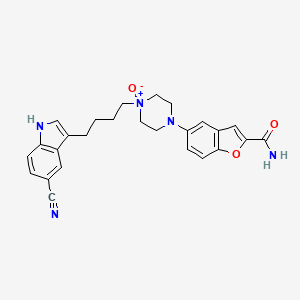

IUPAC Name |

5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]-4-oxidopiperazin-4-ium-1-yl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O3/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-10-31(33)11-8-30(9-12-31)21-5-7-24-20(14-21)15-25(34-24)26(28)32/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWPFIBBZGAEFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](CCN1C2=CC3=C(C=C2)OC(=C3)C(=O)N)(CCCCC4=CNC5=C4C=C(C=C5)C#N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622425-52-8 | |

| Record name | Vilazodone N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622425528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VILAZODONE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ89YM3FX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。